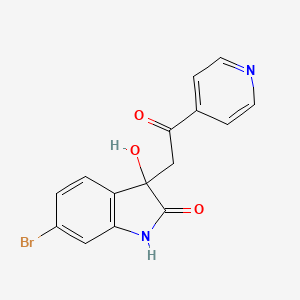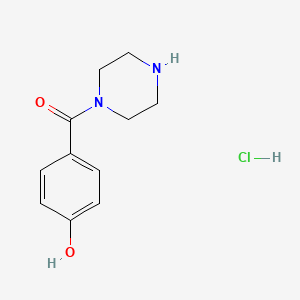
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” is a chemical compound with the molecular formula C18H21BrN2O3 and a molecular weight of 393.275 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H21BrN2O3 . This indicates that the molecule is composed of 18 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I have.科学的研究の応用
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate has a variety of potential applications in scientific research. It has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of certain proteins, as well as for its ability to modulate the activity of certain receptors. Additionally, this compound has been studied for its potential use as a ligand for affinity chromatography, as well as for its ability to modulate the activity of certain enzymes.
作用機序
The mechanism of action of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain receptors, enzymes, or other molecules, resulting in the modulation of their activity. Additionally, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully explored. However, preliminary studies suggest that the compound may have a variety of effects on the body, including the modulation of certain enzymes, receptors, and other molecules. Additionally, this compound has been shown to inhibit the biosynthesis of certain proteins.
実験室実験の利点と制限
The use of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate in laboratory experiments has several advantages. First, the synthesis of this compound is relatively simple and can be accomplished using a variety of methods. Additionally, the compound has been shown to modulate the activity of certain enzymes and receptors, making it useful for a variety of scientific research applications. However, the biochemical and physiological effects of this compound are not yet fully understood, and further research is needed to fully explore the compound’s potential.
将来の方向性
The potential applications of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate are vast and varied. Further research is needed to fully understand the biochemical and physiological effects of the compound, as well as to explore its potential use in pharmaceuticals and medicinal chemistry. Additionally, further research is needed to explore the potential use of this compound as a ligand for affinity chromatography, as well as its potential use as an inhibitor of certain enzymes involved in the biosynthesis of certain proteins. Finally, further research is needed to explore the potential use of this compound as a tool for the modulation of certain receptors and other molecules.
合成法
The synthesis of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is relatively simple and can be accomplished using a variety of methods. The most commonly used method involves reacting 4-morpholinoquinoline-2-carboxylic acid with bromine and a butyl halide in an organic solvent, such as dichloromethane. This reaction results in the formation of this compound.
Safety and Hazards
The safety information available indicates that “Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
特性
IUPAC Name |
butyl 6-bromo-4-morpholin-4-ylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-2-3-8-24-18(22)16-12-17(21-6-9-23-10-7-21)14-11-13(19)4-5-15(14)20-16/h4-5,11-12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLSRRRDZVSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2949573.png)
![2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2949574.png)

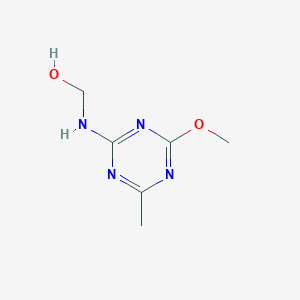
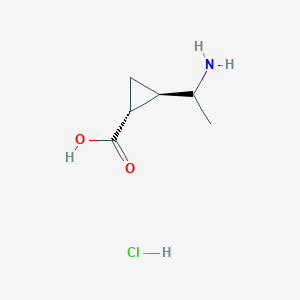
![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)
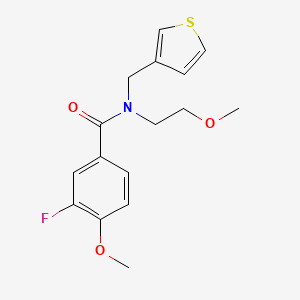
![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

